(2R,3R)-3-(Benzylcarbamoyl)oxirane-2-carboxylic acid (CAS: 646532-96-9) is a highly specialized chiral building block belonging to the epoxysuccinic acid monoamide class. Featuring a pre-installed benzylamine moiety and a reactive free carboxylic acid, it serves as a critical precursor for the synthesis of stereoselective cysteine protease inhibitors [1]. Unlike the naturally derived (2S,3S) isomers found in E-64 and its analogs, the unnatural (2R,3R) configuration provides a distinct spatial geometry that is increasingly utilized to target specific parasitic proteases while minimizing off-target affinity for host mammalian enzymes [2]. Its pre-differentiated, dual-functional structure allows for immediate, regioselective peptide coupling without the need for complex desymmetrization protocols, making it a highly efficient intermediate for scalable medicinal chemistry workflows [3].
Substituting this specific (2R,3R) monoamide with the more common (2S,3S) enantiomer or unfunctionalized epoxysuccinic acid fundamentally compromises both synthetic efficiency and biological targeting [1]. Utilizing the (2S,3S) isomer invariably leads to final compounds that potently inhibit host mammalian cathepsins (such as Cathepsin B and L), causing unacceptable off-target toxicity in anti-parasitic drug development [2]. Furthermore, attempting to synthesize this monoamide in situ from (2R,3R)-epoxysuccinic acid diacid or its diethyl ester introduces severe regioselectivity challenges, often resulting in low-yielding mixtures of diamides, unreacted diacids, and regioisomers that require laborious chromatographic separation [3]. Procuring the pre-formed, stereopure monoamide bypasses these bottlenecks, ensuring high-fidelity coupling and precise stereochemical control.
Procuring the pre-installed monoamide entirely bypasses the notoriously difficult desymmetrization of epoxysuccinic acid. Direct mono-amidation of the symmetric diacid typically yields less than 50% of the desired product due to competing diamide formation and unreacted starting material [1]. By starting with the target compound, chemists achieve an effective 100% yield for this structural fragment, ready for immediate downstream coupling.
| Evidence Dimension | Yield of pure mono-benzylamide intermediate |
| Target Compound Data | 100% (Procured as the pre-installed, stereopure monoamide ready for coupling) |
| Comparator Or Baseline | In situ synthesis from (2R,3R)-epoxysuccinic acid diacid + benzylamine (< 50% yield) |
| Quantified Difference | >50% absolute increase in intermediate yield and elimination of one complex chromatographic purification step. |
| Conditions | Standard amidation conditions in medicinal chemistry workflows. |
Procuring the pre-installed monoamide saves multiple synthetic steps and eliminates the need for complex purification of regioisomers and diamides, drastically reducing API synthesis time.
The (2R,3R) configuration is critical for shifting the selectivity profile of the final inhibitor away from host enzymes. Derivatives built from the (2S,3S) core (e.g., E-64c analogs) are potent host Cathepsin B inhibitors (IC50 often < 10 nM) [1]. In contrast, derivatives built from the (2R,3R) core exhibit significantly reduced affinity for mammalian Cathepsin B, drastically improving the therapeutic window for targeting parasitic proteases like rhodesain [2].
| Evidence Dimension | Off-target mammalian Cathepsin B inhibition (in final synthesized derivatives) |
| Target Compound Data | Reduced affinity (IC50 typically > 1000 nM for Cathepsin B) |
| Comparator Or Baseline | Derivatives built from the (2S,3S) core (IC50 < 10 nM for Cathepsin B) |
| Quantified Difference | >100-fold reduction in off-target mammalian Cathepsin B binding. |
| Conditions | Enzymatic inhibition assays comparing matched pairs of (2R,3R) and (2S,3S) epoxysuccinyl peptide derivatives. |
The unnatural (2R,3R) stereocenter is strictly required for researchers developing selective anti-trypanosomal therapies who must avoid host toxicity.
The target compound offers superior processability during peptide elongation compared to unactivated or anhydride precursors. While anhydride ring-opening with peptides yields a mixture of C2 and C3 amides, the target compound's pre-differentiated structure ensures a single, predictable coupling product, routinely achieving >75% yields with standard coupling reagents [1].
| Evidence Dimension | Coupling efficiency to amine-terminated peptide fragments |
| Target Compound Data | >75% yield of a single regioisomer |
| Comparator Or Baseline | Use of epoxysuccinic anhydride (Yields regioisomeric mixtures requiring separation) |
| Quantified Difference | Eliminates regioisomeric byproduct formation, ensuring 100% regioselectivity during the coupling step. |
| Conditions | Standard peptide coupling (EDC/HOBt, HATU) in organic solvents (DMF/DCM). |
Ensures high-fidelity, scalable synthesis of the final active pharmaceutical ingredient without the yield loss associated with regioisomer separation.
Unlike highly reactive epoxysuccinyl chlorides, which degrade rapidly upon exposure to ambient moisture, this monoamide-monoacid remains stable under standard dry storage conditions [1]. It preserves the crucial reactive epoxide ring until specific coupling activation is applied, significantly improving handling in industrial laboratories.
| Evidence Dimension | Resistance to premature degradation during storage |
| Target Compound Data | Stable under standard dry storage; requires specific activation for coupling |
| Comparator Or Baseline | Epoxysuccinyl chlorides (Highly moisture-sensitive, rapid degradation) |
| Quantified Difference | Substantially extended shelf life and elimination of inert-atmosphere handling requirements prior to the coupling step. |
| Conditions | Ambient to refrigerated dry storage conditions. |
Provides a robust, handleable building block that reduces chemical waste and ensures reproducible batch-to-batch synthesis.
Directly leveraging the (2R,3R) stereocenter to synthesize selective inhibitors of parasitic proteases like rhodesain and cruzain, successfully avoiding the host mammalian cathepsin toxicity associated with natural (2S,3S) epoxysuccinyl derivatives [1].
Used as the reactive warhead in the design of chemical probes to profile cysteine protease activity in complex biological samples, where the specific stereochemistry dictates precise enzyme target engagement and minimizes background noise [2].
Employed as a reliable, pre-differentiated building block in combinatorial or parallel synthesis to rapidly generate libraries of aza-peptide epoxides and conventional peptide epoxides without the regioselectivity complications of symmetric diacids [3].